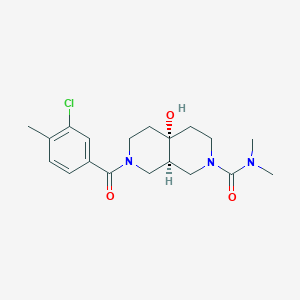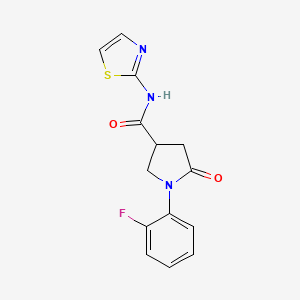![molecular formula C17H17NO2 B5517769 1-[(4-methoxyphenyl)acetyl]indoline](/img/structure/B5517769.png)
1-[(4-methoxyphenyl)acetyl]indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-[(4-Methoxyphenyl)acetyl]indoline and its derivatives involves multiple chemical reactions, including the Witting reaction and subsequent dehydrogenation to form corresponding indole compounds. For example, 5-[2-(4-Methoxyphenyl)ethenyl]indolines can be obtained and then transformed into acetoxy derivatives through demethylation and acetylation processes (Chupina, Shner, & Suvorov, 1989). Additionally, different stereoisomeric forms of related compounds can be synthesized to explore their structural impacts (Likhacheva, Korlyukov, & Gataullin, 2009).
Molecular Structure Analysis
The molecular structure of 1-[(4-Methoxyphenyl)acetyl]indoline derivatives has been extensively analyzed through methods like X-ray crystallography. These analyses help in understanding the conformational dynamics and geometrical configurations of the molecules, which are crucial for their reactivity and interactions (Nycz, Małecki, Zawiazalec, Paździorek, & Skop, 2010).
Chemical Reactions and Properties
1-[(4-Methoxyphenyl)acetyl]indoline participates in various chemical reactions, leading to the formation of new compounds. These reactions include acetoxylation, arylation, and olefination, significantly influenced by the presence of functional groups and the reactivity of the indoline core (Yang, Lindovská, Zhu, Kim, Wang, Tang, Movassaghi, & Yu, 2014).
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystal structure of 1-[(4-Methoxyphenyl)acetyl]indoline derivatives provide insight into their behavior in different environments and applications. These characteristics are essential for handling the compound and for its application in various fields (Ajibade & Andrew, 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the utility of 1-[(4-Methoxyphenyl)acetyl]indoline in synthesis and other chemical processes. Understanding these properties is crucial for designing reactions and predicting the behavior of the compound under different chemical conditions (Gabriele, Mancuso, Salerno, Lupinacci, Ruffolo, & Costa, 2008).
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Indoline compounds, including derivatives similar to 1-[(4-methoxyphenyl)acetyl]indoline, have been studied for their corrosion inhibition properties on steel surfaces in acidic environments. Research has demonstrated that such compounds exhibit significant corrosion inhibition performance, likely due to their adsorption on the metal surface, forming a protective layer. This characteristic is crucial in extending the lifespan of metal components in industrial settings where acid corrosion is a concern (Yadav, Sarkar, & Purkait, 2015).
Antioxidant Properties
Indoline derivatives have shown promising antioxidant activities, which are vital in various biomedical applications, including neuroprotection and cancer therapy. The presence of the methoxyphenyl group, similar to that in 1-[(4-methoxyphenyl)acetyl]indoline, contributes to the radical scavenging ability of these compounds, offering protection against oxidative stress-induced cellular damage (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015).
Anticancer and Antimicrobial Activities
The structural framework of 1-[(4-methoxyphenyl)acetyl]indoline serves as a foundation for synthesizing various bioactive compounds with potential anticancer and antimicrobial activities. By modifying the indoline scaffold and introducing different functional groups, researchers can develop novel compounds targeting specific biological pathways involved in cancer progression and microbial infections. This approach highlights the versatility and importance of indoline derivatives in medicinal chemistry for creating new therapeutic agents (Jeon, Mishra, De, Sharma, Oh, Choi, Jo, Sachan, Kim, & Kim, 2016).
Synthesis of Complex Alkaloids
Indoline compounds, such as 1-[(4-methoxyphenyl)acetyl]indoline, are key intermediates in synthesizing complex natural products and alkaloids. These substances are often characterized by their potent pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. The indoline scaffold is instrumental in constructing the core structure of many bioactive molecules, underscoring its significance in the field of synthetic organic chemistry and drug discovery (Liu, Zhao, & Xiang, 2010).
Mecanismo De Acción
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to the multiple receptors helpful in developing new useful derivatives .
Safety and Hazards
According to the safety data sheet, if inhaled, it is advised to move the person into fresh air. If not breathing, give artificial respiration . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, do NOT induce vomiting .
Direcciones Futuras
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-20-15-8-6-13(7-9-15)12-17(19)18-11-10-14-4-2-3-5-16(14)18/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOZKKRYQIHMSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5517694.png)

![1-(3-chloro-4-fluorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5517718.png)
![2-{3-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5517719.png)
![1-{[4-(3-biphenylyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5517734.png)
![N-(3,5-difluorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5517741.png)
![5-(phenoxymethyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5517748.png)
![N-(3-chloro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5517754.png)


![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-5-isoxazolecarboxamide](/img/structure/B5517785.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5517786.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5517790.png)